4-[(5-Methylfuran-2-yl)methyl]thiomorpholine
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Overview
Description
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine is an organic compound with the molecular formula C10H15NOS. It is a derivative of thiomorpholine, where a 5-methylfuran-2-ylmethyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the nucleophilic addition of thiomorpholine to the aldehyde group of 5-methylfurfural, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Methylfuran-2-yl)methyl]morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
5-Methylfurfural: The precursor used in the synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine.
Thiomorpholine: The parent compound without the furan substituent.
Uniqueness
This compound is unique due to the presence of both the furan and thiomorpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-3-10(12-9)8-11-4-6-13-7-5-11/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAGHIGGKBFZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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